molecular formula C10H8F2O B8787636 4-(2,5-Difluorophenyl)but-3-en-2-one

4-(2,5-Difluorophenyl)but-3-en-2-one

Cat. No. B8787636
M. Wt: 182.17 g/mol
InChI Key: FSJFTIKWMINGNS-UHFFFAOYSA-N
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Patent
US06706732B1

Procedure details

A mixture of acetone (45 ml), sodium hydroxide (3.1 g) and water (230 ml) was combined at room temperature with a solution of 2,5-difluorobenzaldehyde (10.0 g) in acetone (10 ml) and stirred at the same temperature for 30 minutes. Acetone was distilled off under reduced pressure and extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine and concentrated under reduced pressure to obtain 4-(2,5-difluorophenyl)-3-buten-2-one (13.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[F:4][C:5]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][C:6]=1[CH:7]=O.[CH3:14][C:15]([CH3:17])=[O:16]>>[F:4][C:5]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][C:6]=1[CH:7]=[CH:14][C:15](=[O:16])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
230 mL
Type
reactant
Smiles
O
Name
Quantity
45 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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